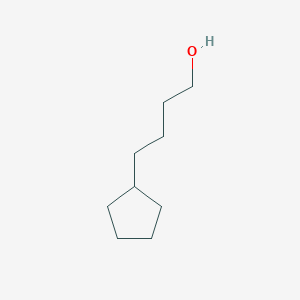

4-Cyclopentylbutan-1-ol

Description

Structural Context within Cycloalkyl Alcohols

Cycloalkyl alcohols are characterized by the presence of a hydroxyl group (-OH) attached to an alkyl chain which, in turn, is substituted with a cycloalkane ring. The properties of these alcohols, such as boiling point, solubility, and reactivity, are influenced by the size of the cycloalkyl ring and the length of the alkyl chain.

In the case of 4-Cyclopentylbutan-1-ol, the cyclopentyl group introduces a degree of lipophilicity and steric bulk. The four-carbon butanol chain provides a flexible spacer between the polar hydroxyl group and the nonpolar cyclopentyl ring. This structural arrangement influences its interactions with other molecules and its physical properties.

A comparison with other cycloalkyl alcohols highlights the specific nature of the cyclopentyl moiety. For instance, replacing the cyclopentyl group with a smaller cyclopropyl (B3062369) ring, as in 4-cyclopropylbutan-1-ol, results in a lower molecular weight (114.19 g/mol versus 142.24 g/mol for the cyclopentyl analog). nih.govnih.gov Conversely, a larger cyclohexyl ring would increase the molecular weight and potentially alter the compound's conformational flexibility.

The position of the hydroxyl group is also a critical structural determinant. In 4-Cyclopentylbutan-1-ol, the hydroxyl group is at the terminal position (C1), making it a primary alcohol. This is in contrast to its isomer, 1-cyclopentylbutan-1-ol, where the hydroxyl group is at the first carbon of the butyl chain directly attached to the cyclopentyl ring, resulting in a secondary alcohol. molport.comnih.gov This difference in the hydroxyl group's position significantly impacts their reactivity in chemical transformations. Another isomer, 4-cyclopentylbutan-2-ol, is a secondary alcohol with the hydroxyl group on the second carbon of the butyl chain. molport.com

Physicochemical Properties of 4-Cyclopentylbutan-1-ol and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 4-Cyclopentylbutan-1-ol | C9H18O | 142.24 | 5732-93-4 |

| 4-Cyclopropylbutan-1-ol | C7H14O | 114.19 | 5687-83-2 |

| 1-Cyclopentylbutan-1-ol | C9H18O | 142.242 | 117941-77-2 |

Significance as a Synthetic Intermediate

The chemical structure of 4-Cyclopentylbutan-1-ol makes it a valuable building block in organic synthesis. The primary alcohol group can be readily oxidized to form 4-cyclopentylbutanal (B8712466) or 4-cyclopentylbutanoic acid, or it can be converted into other functional groups, providing a handle for constructing more complex molecules.

One notable application of 4-Cyclopentylbutan-1-ol is in the synthesis of N-acylethanolamine acid amidase (NAAA) inhibitors. google.comgoogle.com NAAA is an enzyme involved in the degradation of fatty acid ethanolamides, such as palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic properties. google.com By inhibiting NAAA, the levels of PEA can be sustained, offering a potential therapeutic strategy for pain and inflammation. google.comgoogle.com In the synthesis of these inhibitors, 4-Cyclopentylbutan-1-ol serves as a precursor to introduce the 4-cyclopentylbutyl side chain, which is a key structural motif for potent NAAA inhibition. google.comescholarship.org For instance, it can be reacted with di-2-pyridyl carbonate (2-DPC) to form an activated carbonate, which is then coupled with a lactam core to generate the final carbamate-based NAAA inhibitor. google.comescholarship.org

The synthesis of 4-Cyclopentylbutan-1-ol itself can be achieved through the reduction of 4-cyclopentylbutanal. google.com This reduction is typically carried out using a mild reducing agent like sodium borohydride (B1222165) (NaBH4) in an alcohol solvent. google.com

The versatility of 4-Cyclopentylbutan-1-ol as a synthetic intermediate is further highlighted in its use for creating derivatives with applications in the fragrance industry. epo.orggoogle.com The cyclopentylalkyl moiety can contribute to desirable floral, woody, or citrus-like scents. epo.org

Overview of Research Directions in Organic and Medicinal Chemistry

Research involving 4-Cyclopentylbutan-1-ol and its derivatives is primarily concentrated in the fields of medicinal and organic chemistry.

In medicinal chemistry, the focus has been on the development of NAAA inhibitors for the treatment of inflammatory and neurological disorders. google.comgoogle.com The 4-cyclopentylbutyl side chain, derived from 4-Cyclopentylbutan-1-ol, has been identified as a crucial component for achieving high potency and selectivity for the NAAA enzyme. escholarship.org Structure-activity relationship (SAR) studies have explored how modifications to this side chain, such as altering the ring size or the flexibility of the alkyl chain, impact the inhibitory activity. escholarship.org

In the broader context of medicinal chemistry, cycloalkyl groups are often incorporated into drug candidates to enhance their metabolic stability and membrane permeability. The cyclopentyl group in 4-Cyclopentylbutan-1-ol provides a lipophilic scaffold that can be exploited in the design of new therapeutic agents. For example, it has been used in the synthesis of beta-3 adrenoreceptor agonists. google.com.na

In organic chemistry, the synthesis and reactions of 4-Cyclopentylbutan-1-ol and related cycloalkyl alcohols are of interest for developing new synthetic methodologies. The preparation of this alcohol and its derivatives often involves standard organic transformations, but the presence of the cyclopentyl group can sometimes necessitate specific reaction conditions. For example, the synthesis of cyclopentylalkyl derivatives can be achieved through the addition of a cyclopentadienyl (B1206354) anion to a carbonyl group, followed by hydrogenation. epo.org

Furthermore, derivatives of 4-Cyclopentylbutan-1-ol, such as 4-cyclopentylbutanenitrile, have been investigated for their odoriferous properties. epo.org This line of research explores how the molecular structure of these compounds correlates with their scent profiles, contributing to the development of new fragrance ingredients.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Cyclopentylbutan-1-ol |

| 4-Cyclopentylbutanal |

| 4-Cyclopentylbutanoic acid |

| 4-Cyclopropylbutan-1-ol |

| 1-Cyclopentylbutan-1-ol |

| 4-Cyclopentylbutan-2-ol |

| Palmitoylethanolamide (PEA) |

| di-2-pyridyl carbonate (2-DPC) |

| Sodium borohydride (NaBH4) |

| 4-Cyclopentylbutanenitrile |

| 1-methylcyclopentanol |

| 3-methylbut-2-en-1-ol |

| 3-Cyclopentylbut-2-en-1-ol |

| 4-(butylamino)-2-cyclopentylbutan-1-ol |

| 4-Cyclopentylpentan-1-ol |

| 5-Cyclopentyl-3-methylpent-4-en-1-ol |

| 4-Cyclopentylpentanal |

| 4-Cyclopentylpentanenitrile |

| 5-Oxohexanenitrile |

| 4-Cyclopentylpentanoic acid |

| 5-Cyclopentyl-3-methylpentanal oxime |

| 5-Cyclopentyl-3-methylpentanenitrile |

| 1-Cyclopentylbutan-1-amine |

| 4-Cyclopropylbutan-1-amine |

| 4-Phenoxybutan-1-amine |

| 4-Amino-1-cyclopentylbutan-1-one |

| 1-Cyclopentyl-1-propanol |

| 2-Cyclopentylpentan-1-ol |

| Ethynylcyclopentane |

| Bromocyclopentane |

| 3-Bromo-1-cyclopentene |

| 1,2-epoxycyclopentane |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c10-8-4-3-7-9-5-1-2-6-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUVLXYJWNZBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618222 | |

| Record name | 4-Cyclopentylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5732-93-4 | |

| Record name | 4-Cyclopentylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclopentylbutan 1 Ol

Reduction Strategies

The reduction of a carbonyl group is a fundamental transformation in organic synthesis and a common method for preparing alcohols. For the synthesis of 4-Cyclopentylbutan-1-ol, the reduction of the corresponding aldehyde, 4-Cyclopentylbutanal (B8712466), is a direct and effective route.

Sodium Borohydride (B1222165) Reduction of 4-Cyclopentylbutanal

Sodium borohydride (NaBH₄) is a widely used reducing agent due to its mild nature and high selectivity for aldehydes and ketones. masterorganicchemistry.comnumberanalytics.com It is a convenient and effective choice for converting 4-Cyclopentylbutanal to 4-Cyclopentylbutan-1-ol. masterorganicchemistry.comgoogle.com

The reduction of 4-Cyclopentylbutanal with sodium borohydride is typically carried out in a protic solvent, such as ethanol (B145695) or methanol (B129727). google.comnumberanalytics.com A specific example involves dissolving 4-Cyclopentylbutanal in ethanol at 0°C, followed by the addition of sodium borohydride in a single portion. google.com The reaction mixture is then stirred at room temperature for a short duration, typically around 30 minutes, to ensure the completion of the reaction. google.com

The stoichiometry of the reaction is a critical factor. While one mole of sodium borohydride can theoretically reduce four moles of an aldehyde, a slight excess of the reducing agent is often used to ensure complete conversion. ecochem.com.co For instance, a molar ratio of approximately 1.1 to 1 of sodium borohydride to 4-Cyclopentylbutanal has been reported. google.com Temperature control is also important; starting the reaction at a low temperature (0°C) helps to moderate the initial exothermic reaction, after which the reaction can proceed at room temperature. numberanalytics.comgoogle.com

Table 1: Reaction Conditions for Sodium Borohydride Reduction of 4-Cyclopentylbutanal

| Parameter | Condition | Source |

| Substrate | 4-Cyclopentylbutanal | google.com |

| Reagent | Sodium Borohydride (NaBH₄) | google.com |

| Solvent | Ethanol (EtOH) | google.com |

| Temperature | 0°C to room temperature | google.com |

| Reaction Time | 30 minutes | google.com |

| Stoichiometry | ~1.1 equivalents of NaBH₄ | google.com |

The choice of solvent significantly influences the rate and selectivity of sodium borohydride reductions. numberanalytics.comcdnsciencepub.com Protic solvents like methanol and ethanol are commonly employed. numberanalytics.com The reactivity of sodium borohydride is solvent-dependent, with the rate of reduction generally following the order: methanol > ethanol > isopropanol. cdnsciencepub.com This is attributed to the ability of the solvent to protonate the intermediate alkoxide. libretexts.org

While protic solvents are effective, aprotic solvents such as tetrahydrofuran (B95107) (THF) can also be used. numberanalytics.com In some cases, mixed solvent systems, combining a protic and an aprotic solvent, are utilized to optimize solubility and reaction control. cdnsciencepub.com For the reduction of 4-Cyclopentylbutanal, ethanol has been successfully used as the solvent. google.com The inclusion of an explicit solvent molecule in computational models has been shown to be crucial for accurately predicting the stereoselectivity of similar reductions. vu.nl

The reduction of 4-Cyclopentylbutanal with sodium borohydride can provide the desired product, 4-Cyclopentylbutan-1-ol, in good yield. One reported synthesis, after purification by silica (B1680970) gel flash chromatography, afforded the product in a 15% yield, although it was noted to be of 75% weight mass purity with isopropyl benzoate (B1203000) as a detected impurity. google.com Another source reports a much higher yield of 63% for the same transformation, where the product was passed through a pad of silica for purification. google.com.na These variations highlight the importance of purification methods in obtaining a high-purity product. The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. epo.org

Lithium Aluminum Hydride Reduction in Analogous Syntheses

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent than sodium borohydride. libretexts.orgwikipedia.org While NaBH₄ is sufficient for reducing aldehydes and ketones, LiAlH₄ can reduce a wider range of functional groups, including carboxylic acids and esters, to primary alcohols. libretexts.orgwikipedia.orgmasterorganicchemistry.com

In a synthetic pathway analogous to the preparation of 4-Cyclopentylbutan-1-ol, lithium aluminum hydride can be used to reduce 4-cyclopentylbutanoic acid to the corresponding primary alcohol. smolecule.comsaskoer.ca This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF). saskoer.ca Due to its high reactivity, LiAlH₄ reactions require anhydrous conditions and are often followed by a careful workup with water and/or acid to neutralize the reactive aluminum species and protonate the resulting alkoxide. libretexts.orgwikipedia.org The high reactivity of LiAlH₄ makes it a sledgehammer to NaBH₄'s fly swatter for simple aldehyde reductions, but it is a necessary tool for the reduction of carboxylic acids and their derivatives. masterorganicchemistry.com

Multi-step Synthetic Pathways

The synthesis of 4-Cyclopentylbutan-1-ol can also be accomplished through multi-step reaction sequences. These pathways may be necessary when the starting materials are more readily available or when specific stereochemistry is desired.

One potential multi-step route involves the use of a Grignard reagent. For instance, cyclopentylmagnesium bromide could react with an appropriate four-carbon electrophile. A plausible, though not explicitly documented for this specific compound, synthetic strategy could involve the reaction of cyclopentylmagnesium bromide with butanal. This would lead to the formation of a secondary alcohol, 1-cyclopentylbutan-1-ol, which would then require further steps to be converted to the target primary alcohol. quora.com

Another multi-step approach could start from a different functional group. For example, the catalytic hydrogenation of 4-cyclopentylbutanenitrile could be an industrial method to produce 4-cyclopentylbutan-1-amine, which could potentially be converted to the alcohol, although this would involve several transformation steps. A more direct multi-step synthesis might involve the hydrogenation of a precursor like 4-cyclopenta-2,4-dienylidenepentanoic acid to 4-cyclopentylpentanoic acid, followed by reduction to the alcohol. google.com These multi-step syntheses often involve intermediate purification steps and can be more labor-intensive but offer flexibility in the choice of starting materials. evitachem.com

Preparation from Cyclopentanecarbaldehyde (B151901) via Olefin Intermediates

A robust method for constructing the four-carbon chain onto a cyclopentyl ring commences with cyclopentanecarbaldehyde. This strategy employs a carbon-carbon bond-forming reaction to generate an unsaturated precursor, which is subsequently reduced to the final saturated alcohol. The use of a phosphonium (B103445) ylide in a Wittig-type reaction is a classic and effective method for this transformation. To ensure the final product is an alcohol, the ylide must contain a protected hydroxyl group.

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes wikipedia.orgbyjus.com. The reaction's power lies in its reliability and the fixed position of the newly formed double bond youtube.com. For the synthesis of 4-cyclopentylbutan-1-ol, a three-carbon extension of cyclopentanecarbaldehyde is required. This can be achieved using a Wittig reagent derived from a 3-carbon alkyl halide bearing a protected hydroxyl group. A common protecting group for this purpose is the 1,3-dioxolane, formed from a diol and an aldehyde, which is stable under the basic conditions of the Wittig reaction but can be readily removed later libretexts.orgorganic-chemistry.org.

The synthesis begins with the preparation of the necessary phosphonium salt. For instance, (2-(2-bromoethyl)-1,3-dioxolane) can be reacted with triphenylphosphine (B44618) in an SN2 reaction to form the corresponding triphenylphosphonium bromide salt. This salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the nucleophilic phosphonium ylide organic-chemistry.org.

The ylide is then reacted in situ with cyclopentanecarbaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate which rapidly collapses to a stable four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene, 2-(3-cyclopentylprop-2-en-1-yl)-1,3-dioxolane, and triphenylphosphine oxide as a byproduct byjus.comorganic-chemistry.org. The use of non-stabilized ylides (where the group attached to the ylidic carbon is an alkyl group) typically favors the formation of the (Z)-alkene isomer organic-chemistry.org.

Reaction Scheme: Wittig Olefination

Step 1: Ylide Formation

(2-(2-Bromoethyl)-1,3-dioxolane) reacts with PPh₃ to form the phosphonium salt, which is then deprotonated by a strong base (e.g., n-BuLi) to generate the phosphonium ylide.

Step 2: Wittig Reaction

The generated ylide reacts with cyclopentanecarbaldehyde to form the olefin intermediate with a protected hydroxyl group and triphenylphosphine oxide.

Note: The images are illustrative representations of the chemical reactions described.

Once the unsaturated, protected alcohol is formed, two final transformations are required: saturation of the carbon-carbon double bond and deprotection of the hydroxyl group.

Hydrogenation: The alkene is converted to an alkane through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst nih.gov. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, efficiently reducing the double bond to a single bond under relatively mild conditions googleapis.com. The reaction results in the formation of 2-(3-cyclopentylpropyl)-1,3-dioxolane.

Dioxolane Cleavage: The final step is the removal of the dioxolane protecting group to unveil the primary alcohol. This is an acid-catalyzed hydrolysis reaction. Treating the protected compound with aqueous acid (e.g., dilute HCl or H₂SO₄) cleaves the acetal, regenerating the hydroxyl group and yielding 4-cyclopentylbutan-1-ol and ethylene (B1197577) glycol as a byproduct libretexts.orgorganic-chemistry.org. A thesis by Toste provides spectral data for the related intermediate, 4-cyclopentenylbutan-1-ol, which can be hydrogenated to the target compound core.ac.uk.

Reaction Scheme: Hydrogenation and Deprotection

Step 3: Hydrogenation

The olefin is reduced using H₂ gas and a Pd/C catalyst to yield the saturated, protected alcohol.

Step 4: Deprotection

Acid-catalyzed hydrolysis removes the dioxolane group, yielding the final product, 4-Cyclopentylbutan-1-ol.

Note: The images are illustrative representations of the chemical reactions described.

Emerging Catalytic Approaches in Related Syntheses

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve efficient and selective transformations. While a direct catalytic synthesis of 4-cyclopentylbutan-1-ol from simple precursors may not be widely established, several emerging palladium- and nickel-based methodologies for C-C bond formation and alcohol synthesis are highly relevant and show promise for future applications in this area.

Palladium catalysts are exceptionally versatile and have been employed in numerous reactions that could be adapted for the synthesis of long-chain alcohols.

Hydroalkylation of Allylic Alcohols: Research has demonstrated the palladium-catalyzed anti-Markovnikov hydroalkylation of protected allylic and homoallylic alcohols using alkylzinc reagents. nih.gov This method allows for the formation of C-C bonds at a position remote from an existing functional group, providing a powerful tool for building carbon chains. nih.gov This strategy could potentially be applied to construct the butylcyclopentane (B43849) skeleton from smaller olefinic precursors.

Carbonyl Allylation: Palladium-catalyzed carbonyl allylation using simple olefins as the allylating reagents represents another advanced strategy. organic-chemistry.org This involves a sequence of palladium-catalyzed oxidative allylic C-H borylation followed by an allylboration of the carbonyl compound. organic-chemistry.org Such a method could be envisioned for coupling a cyclopentyl-containing species with a four-carbon aldehyde or ketone equivalent.

A summary of relevant palladium-catalyzed reactions is presented in the table below.

Interactive Table: Palladium-Based Catalytic Methods

| Catalytic Method | Description | Potential Relevance to 4-Cyclopentylbutan-1-ol Synthesis |

|---|---|---|

| Hydroalkylation | Pd-catalyzed reaction of protected allylic alcohols with alkylzinc halides to achieve anti-Markovnikov hydroalkylation. nih.gov | Construction of the alkyl chain by coupling a cyclopentenyl alcohol derivative with a methylzinc reagent. |

| Isomerization | Pd(OH)₂ can catalyze the isomerization of primary allylic alcohols to saturated aldehydes under mild conditions. acs.org | Could be part of a tandem sequence where an unsaturated alcohol is isomerized and then undergoes further reaction. |

| Dehydrative Hydrogenation | Pd/C can act as a dual-function catalyst for both the dehydration of an allylic alcohol to a diene and its subsequent hydrogenation to a saturated alkane. nih.gov | A potential one-pot method to convert an unsaturated precursor, like 4-cyclopentylbut-2-en-1-ol, directly to the saturated alkane backbone. |

Nickel catalysts, being more earth-abundant and economical than palladium, are gaining significant traction for a variety of organic transformations, including those relevant to alcohol synthesis.

Guerbet-Type Reactions: Nickel catalysis has been effectively used for the acceptorless double dehydrogenative cross-coupling of secondary and primary alcohols (a Guerbet-type reaction). iisertirupati.ac.in This process involves the initial dehydrogenation of both alcohols to their corresponding carbonyl compounds, followed by an aldol (B89426) condensation and subsequent hydrogenation of the resulting α,β-unsaturated ketone. iisertirupati.ac.in This atom-economical method allows for the C-alkylation of alcohols and could be a pathway to couple a cyclopentyl-containing alcohol with a C4 alcohol.

Selective Hydrogenation: Nickel-based alloy catalysts, such as those incorporating iron (Ni-Fe), have shown high activity and selectivity for the hydrogenation of unsaturated carbonyls to unsaturated alcohols. rsc.org Furthermore, nickel catalysts are effective in the transfer hydrogenation of α,β-unsaturated systems using alcohols as the hydrogen source, offering a safer alternative to high-pressure H₂ gas. organic-chemistry.orgacs.orgresearchgate.net

A summary of relevant nickel-catalyzed reactions is presented in the table below.

Interactive Table: Nickel-Based Catalytic Methods

| Catalytic Method | Description | Potential Relevance to 4-Cyclopentylbutan-1-ol Synthesis |

|---|---|---|

| Guerbet Reaction | Ni-catalyzed C-alkylation of secondary alcohols with primary alcohols via a double (de)hydrogenation sequence. iisertirupati.ac.in | Coupling of cyclopentanol (B49286) with butanol to form a more complex alcohol, though regioselectivity would be a challenge. |

| Transfer Hydrogenation | Ni-catalyzed chemoselective transfer hydrogenation of α,β-unsaturated compounds using alcohols (e.g., ethanol) as a hydrogen donor. organic-chemistry.orgacs.org | Reduction of an unsaturated precursor like 4-cyclopentylbut-3-en-1-ol to the target saturated alcohol using a mild and safe hydrogen source. |

| Selective Hydrogenation | Ni-Fe alloy catalysts can selectively hydrogenate C=O bonds in unsaturated carbonyls, or C=C bonds depending on the support and conditions. rsc.orgmdpi.com | Fine-tuning the catalyst could allow for the selective reduction of either a carbonyl or an olefin in a multifunctional precursor. |

Derivatives and Structure Activity Relationship Studies Sar

Integration into N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

NAAA is a lysosomal cysteine hydrolase that plays a role in the degradation of fatty acid ethanolamides (FAEs), such as the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govnih.gov Inhibition of NAAA is a promising therapeutic strategy for inflammatory and pain-related disorders. nih.gov Carbamate-based inhibitors have been shown to be potent against NAAA. nih.govmdpi.com

The general structure of many NAAA inhibitors consists of a reactive headgroup that interacts with the catalytic cysteine of the enzyme, a central core, and a lipophilic tail that occupies a hydrophobic channel in the enzyme's active site. pnas.orgresearchgate.net The 4-cyclopentylbutyl group can be incorporated as this lipophilic tail.

Structural modifications to NAAA inhibitors often involve varying the lipophilic side chain to optimize binding affinity and selectivity. The introduction of the 4-cyclopentylbutyl moiety provides a specific combination of length and bulk. The four-carbon chain offers flexibility, while the terminal cyclopentyl group adds a degree of rigidity and a defined shape compared to a linear alkyl chain of similar size. These modifications influence how the inhibitor fits into the narrow, hydrophobic substrate-binding pocket of NAAA. pnas.orgnih.gov

| Modification | Impact on Enzymatic Interaction |

| Alkyl Chain Length | Modulates the reach of the inhibitor into the hydrophobic pocket. |

| Terminal Group | A bulky group like cyclopentyl can provide a better anchor in a specific sub-pocket. |

| Flexibility | A flexible chain allows for conformational adjustments to fit the active site. |

Lipophilicity is a critical determinant of NAAA inhibitory activity. researchgate.netnih.gov The active site of NAAA features a hydrophobic tunnel that accommodates the acyl chain of its natural substrates. pnas.org Consequently, inhibitors require a lipophilic tail to effectively bind and block this site.

The flexibility of the lipophilic side chain is another important factor for potent NAAA inhibition. The butyl portion of the 4-cyclopentylbutyl group provides rotational freedom, allowing the terminal cyclopentyl group to orient itself optimally within the hydrophobic pocket of the enzyme. nih.gov This adaptability can lead to a more favorable binding pose, increasing the inhibitor's potency.

However, excessive flexibility can be detrimental, leading to a loss of conformational control and a decrease in binding affinity. Some studies have shown that incorporating more rigid structures, such as polyethylene (B3416737) alkyne side chains, can be beneficial by better matching the straight and narrow characteristics of the NAAA catalytic pocket. nih.gov The 4-cyclopentylbutyl group offers a balance: the butyl chain provides flexibility, while the cyclopentyl ring introduces a degree of rigidity, which can be advantageous for fitting into specific regions of the active site. researchgate.netnih.gov

Exploration of Other Functionalized Derivatives

The hydroxyl group of 4-cyclopentylbutan-1-ol serves as a versatile starting point for the synthesis of various functionalized derivatives. The exploration of amine and ketone analogs, as well as esterification products, opens avenues for new molecular structures with potentially unique chemical characteristics.

Amine and Ketone Analogs

The transformation of 4-cyclopentylbutan-1-ol into its corresponding amine and ketone analogs introduces nitrogen and carbonyl functionalities, respectively. These conversions are fundamental in organic synthesis for creating a diverse range of chemical entities.

Amine Analogs: The primary amine analog, 4-cyclopentylbutanamine, can be synthesized through a variety of methods. A common laboratory approach is reductive amination. youtube.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com This process would involve the initial oxidation of 4-cyclopentylbutan-1-ol to its corresponding aldehyde, 4-cyclopentylbutanal (B8712466). The subsequent reaction of this aldehyde with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), would yield the desired primary amine. youtube.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com This method is advantageous as it often proceeds with high selectivity and avoids over-alkylation, a common issue with other amination techniques. masterorganicchemistry.com

Ketone Analogs: The synthesis of ketone analogs of 4-cyclopentylbutan-1-ol, such as 4-cyclopentylbutan-2-one, necessitates a multi-step approach. A plausible synthetic route involves a Grignard reaction followed by oxidation. pressbooks.pubopenstax.orgmasterorganicchemistry.com For instance, the reaction of a cyclopentylmethyl Grignard reagent with propylene (B89431) oxide would yield 4-cyclopentylbutan-2-ol. Subsequent oxidation of this secondary alcohol using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or through a Swern or Dess-Martin oxidation, would furnish the target ketone, 4-cyclopentylbutan-2-one. masterorganicchemistry.com

| Derivative | Precursor | Key Transformation | Common Reagents |

|---|---|---|---|

| 4-Cyclopentylbutanamine | 4-Cyclopentylbutan-1-ol | Reductive Amination | PCC (for oxidation to aldehyde), NH3, NaBH3CN |

| 4-Cyclopentylbutan-2-one | Cyclopentylmethyl Grignard & Propylene Oxide | Grignard Reaction & Oxidation | Mg, Propylene Oxide, PCC/Swern/Dess-Martin |

Esterification Reactions

The esterification of 4-cyclopentylbutan-1-ol is a direct method to introduce a variety of ester functional groups. This reaction is typically achieved through the Fischer-Speier esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. researchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed as a byproduct is typically removed. researchgate.net

For instance, the reaction of 4-cyclopentylbutan-1-ol with acetic acid would yield 4-cyclopentylbutyl acetate (B1210297). The conditions for such a reaction would likely involve heating the alcohol with an excess of acetic acid and a catalytic amount of a strong acid. researchgate.net Industrially, solid acid catalysts are also employed to facilitate esterification and simplify product purification. The choice of carboxylic acid can be varied to produce a wide array of esters with different chain lengths and properties.

Homologous Series and Related Cyclic Alcohols

The study of homologous series and related cyclic alcohols provides insight into how structural modifications, such as chain length and ring size, influence the chemical and physical properties of these compounds.

Synthesis and Chemical Characterization of 4-Cyclopentylpentan-1-ol and its Derivatives

Subsequent characterization of the purified product would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the connectivity of the atoms, Infrared (IR) spectroscopy to identify the hydroxyl functional group, and mass spectrometry to determine the molecular weight and fragmentation pattern.

Comparative Synthetic Strategies for Related Cycloalkyl Alcohols

The synthesis of cycloalkyl alcohols can be approached through several strategic disconnections, primarily involving either the formation of a carbon-carbon bond or the reduction of a carbonyl group. A comparative analysis of these methods highlights their respective advantages and limitations.

Grignard Reaction vs. Carbonyl Reduction:

Grignard Reaction: This method is highly versatile for constructing a wide range of primary, secondary, and tertiary alcohols by forming a new carbon-carbon bond. openstax.org For example, reacting a cycloalkyl Grignard reagent with an appropriate aldehyde or ketone allows for the introduction of the cycloalkyl moiety and the simultaneous creation of the alcohol functional group. openstax.org A key advantage is the ability to build more complex carbon skeletons. pressbooks.pub However, Grignard reagents are highly reactive and require strictly anhydrous conditions. openstax.org

Carbonyl Reduction: The reduction of a pre-existing cycloalkyl ketone or aldehyde using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) is a straightforward method to produce the corresponding alcohol. pressbooks.pub This method is generally high-yielding and chemoselective, with NaBH4 being mild enough to selectively reduce ketones and aldehydes in the presence of other functional groups like esters. pressbooks.pub The primary limitation of this strategy is the need for a suitable carbonyl-containing starting material.

| Synthetic Strategy | Key Feature | Advantages | Limitations |

|---|---|---|---|

| Grignard Reaction | C-C bond formation | High versatility in product structure; builds complex skeletons. pressbooks.pubopenstax.org | Requires anhydrous conditions; highly reactive reagents. openstax.org |

| Carbonyl Reduction | Reduction of C=O | High yields; good chemoselectivity. pressbooks.pub | Requires a suitable carbonyl precursor. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns of atomic nuclei in a magnetic field, the local electronic environment and connectivity of atoms can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum of 4-Cyclopentylbutan-1-ol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around a proton.

Predicted ¹H NMR Chemical Shifts for 4-Cyclopentylbutan-1-ol

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂OH | ~3.6 | Triplet (t) | 2H |

| -CH₂-CH₂OH | ~1.6 | Multiplet (m) | 2H |

| Cyclopentyl-CH₂- | ~1.3 | Multiplet (m) | 2H |

| Cyclopentyl-CH- | ~1.8 | Multiplet (m) | 1H |

| Cyclopentyl-CH₂- (ring) | ~1.5 - 1.7 | Multiplet (m) | 4H |

| Cyclopentyl-CH₂- (ring) | ~1.0 - 1.2 | Multiplet (m) | 4H |

| -OH | Variable | Singlet (s) | 1H |

Note: This is a hypothetical data table based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

Elucidation of Spin-Spin Coupling Patterns

Spin-spin coupling, or J-coupling, results from the interaction of adjacent non-equivalent protons and leads to the splitting of NMR signals. The pattern of this splitting (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons. For 4-Cyclopentylbutan-1-ol, the triplet observed for the protons on the carbon bearing the hydroxyl group (-CH₂OH) would be due to coupling with the adjacent methylene (B1212753) (-CH₂-) group. The complex multiplets for the cyclopentyl and butyl chain protons would arise from multiple, overlapping coupling interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

ESI-MS is a soft ionization technique that typically results in the formation of a molecular ion ([M]+) or a protonated molecule ([M+H]+). For 4-Cyclopentylbutan-1-ol (C₉H₁₈O), the expected exact mass is approximately 142.1358 g/mol . An ESI-MS spectrum would be expected to show a prominent peak at or near this m/z value, confirming the molecular weight of the compound.

Fragment Ion Analysis for Structural Confirmation

In addition to the molecular ion, mass spectrometry can cause the molecule to break into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure.

Hypothetical Mass Spectrometry Fragmentation for 4-Cyclopentylbutan-1-ol

| m/z of Fragment Ion | Possible Fragment Structure |

| 124 | [M-H₂O]⁺ |

| 95 | [C₇H₁₁]⁺ |

| 81 | [C₆H₉]⁺ |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 43 | [C₃H₇]⁺ |

| 31 | [CH₂OH]⁺ |

Note: This table presents plausible fragment ions based on the structure of 4-Cyclopentylbutan-1-ol. The relative abundance of these ions would depend on the specific mass spectrometry conditions.

Chromatographic Techniques for Purity and Retention Time Analysis

Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are used to separate components of a mixture and assess the purity of a compound. The retention time—the time it takes for a compound to travel through the chromatographic column—is a characteristic property under a specific set of conditions.

Without experimental data, specific retention times for 4-Cyclopentylbutan-1-ol on any given GC or HPLC system cannot be provided. However, it can be generally stated that its retention time would be influenced by factors such as the column's stationary phase, the mobile phase composition (in HPLC) or carrier gas flow rate (in GC), and the temperature. A pure sample of 4-Cyclopentylbutan-1-ol would ideally show a single, sharp peak in a chromatogram, and its retention time could be used as a reference for future analyses.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) is a powerful analytical technique that combines the high separation efficiency of UPLC with the sensitive and specific detection capabilities of mass spectrometry. This method is instrumental for verifying the molecular weight and assessing the purity of synthesized 4-Cyclopentylbutan-1-ol.

In a typical UPLC/MS analysis, the compound is separated from impurities on a reversed-phase column, such as a C18 column. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). epa.govwaters.com The high pressure used in UPLC allows for the use of smaller stationary phase particles, resulting in rapid and high-resolution separations. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source in positive ion mode. In this mode, 4-Cyclopentylbutan-1-ol (molecular weight: 142.24 g/mol ) is expected to be detected primarily as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 143.14. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 165.12, may also be observed. The high accuracy of the mass measurement confirms the elemental composition of the molecule. Further fragmentation analysis (MS/MS) could be employed to elucidate the structure by observing characteristic losses, such as the loss of a water molecule (H₂O) from the protonated parent ion.

Table 1: Representative UPLC/MS Parameters for 4-Cyclopentylbutan-1-ol Analysis

| Parameter | Value/Description |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | e.g., Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) epa.gov |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based linear gradient from high aqueous to high organic content |

| Flow Rate | ~0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Expected m/z (Protonated) | [M+H]⁺ ≈ 143.14 |

| Expected m/z (Sodium Adduct) | [M+Na]⁺ ≈ 165.12 |

| Primary Fragmentation | Loss of H₂O (m/z 125.13) |

Silica (B1680970) Gel Flash Chromatography for Purification Monitoring

Silica gel flash chromatography is a fundamental technique for the purification of synthetic compounds like 4-Cyclopentylbutan-1-ol from reaction byproducts and starting materials. teledynelabs.com This method utilizes a stationary phase of silica gel and a solvent system (eluent) that is carefully chosen to achieve separation based on the differential polarity of the components in the mixture. teledynelabs.comepfl.ch

The process begins with the selection of an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio is determined by thin-layer chromatography (TLC) analysis. The crude sample is then loaded onto the top of a packed silica gel column. epfl.ch The eluent is passed through the column under positive pressure, accelerating the separation process. libretexts.org

Fractions are collected sequentially as the eluent exits the column. The composition of these fractions is monitored by TLC to identify those containing the pure desired product. 4-Cyclopentylbutan-1-ol, being a moderately polar alcohol, will elute from the column at a characteristic rate determined by the eluent composition. Impurities that are less polar will elute faster, while more polar impurities will be retained more strongly on the silica gel and elute later.

Table 2: Example of Flash Chromatography Purification Monitoring by TLC

| Fraction Number | TLC Spot (Rf value) | Composition Analysis |

| 1-3 | High Rf (e.g., 0.8) | Non-polar impurities |

| 4-5 | Intermediate Rf (e.g., 0.3) | Mixture of product and impurities |

| 6-10 | Target Rf (e.g., 0.25) | Pure 4-Cyclopentylbutan-1-ol |

| 11-13 | Low Rf (e.g., 0.1) | Highly polar impurities/starting materials |

Infrared (IR) Spectroscopy for Functional Group Identification (applied to related compounds)

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the types of chemical bonds within a compound can be determined. While the specific IR spectrum for 4-Cyclopentylbutan-1-ol is not detailed here, its characteristic absorption bands can be confidently predicted based on its structure and comparison to related compounds like Cyclopentanol (B49286) and other long-chain alcohols. spiedigitallibrary.orgspiedigitallibrary.orgacs.orgresearchgate.net

The structure of 4-Cyclopentylbutan-1-ol contains an alcohol (-OH) group and saturated alkyl (C-H) bonds within its butyl chain and cyclopentyl ring. The key diagnostic peaks would be:

O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. pressbooks.publibretexts.orglibretexts.org The spectrum of Cyclopentanol clearly shows this prominent feature. nist.govnist.govkcvs.ca

C-H Stretch: Strong, sharp absorptions are anticipated just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. pressbooks.publibretexts.org These peaks correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the cyclopentyl and butyl moieties.

C-O Stretch: A strong absorption, corresponding to the C-O single bond stretching vibration, is expected to appear in the fingerprint region, generally between 1050-1260 cm⁻¹. libretexts.orgucla.edulibretexts.org

The absence of significant peaks in other regions, such as ~1700 cm⁻¹ (C=O) or ~1650 cm⁻¹ (C=C), would further confirm the structure's saturation and lack of carbonyl groups. quora.com

Table 3: Predicted IR Absorption Bands for 4-Cyclopentylbutan-1-ol

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Alcohol (C-O) | Stretch | 1050 - 1260 | Strong |

| Methylene (CH₂) | Bend (Scissoring) | ~1465 | Medium |

Applications in Advanced Chemical Synthesis and Materials Science Precursors

Precursor in Complex Molecular Architecture Synthesis

The presence of a reactive hydroxyl group and a cyclic alkyl chain makes 4-Cyclopentylbutan-1-ol a valuable starting material for constructing intricate organic molecules. Its bifunctional nature, with a nucleophilic alcohol and a lipophilic cyclopentyl group, allows for its incorporation into a diverse range of larger, more complex structures.

Role in Biosynthesis-Inspired Analogues (e.g., Tetraether Lipids)

While direct utilization of 4-Cyclopentylbutan-1-ol in the synthesis of tetraether lipid analogues is not extensively documented, its structural motifs are highly relevant to the building blocks required for such complex biomimetic structures. Tetraether lipids, characteristic of archaeal cell membranes, often contain cyclopentane (B165970) rings within their long hydrophobic chains. These rings are crucial for modulating membrane fluidity and stability, particularly in extreme environments.

The synthesis of analogues of these complex natural products often relies on the strategic assembly of smaller, functionalized building blocks. The cyclopentyl group in 4-Cyclopentylbutan-1-ol mirrors the cyclic moieties found in natural tetraether lipids. Therefore, it represents a potential starting material for the synthesis of fragments that can be incorporated into the hydrophobic core of these lipid analogues. The primary alcohol functionality provides a convenient handle for further chemical transformations, such as etherification or esterification, to link it to other components of the target molecule. The biosynthesis of natural tetraether lipids involves complex enzymatic pathways that are challenging to replicate in the laboratory. nih.govescholarship.org Consequently, a biosynthesis-inspired synthetic approach often involves the use of stable, pre-formed cyclic precursors to construct the lipid backbone.

Building Block for Specialty Chemicals and Fine Organic Intermediates

The chemical structure of 4-Cyclopentylbutan-1-ol makes it a useful building block for the synthesis of a variety of specialty chemicals and fine organic intermediates. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a range of other functional groups. Furthermore, it can undergo esterification and etherification reactions to produce a variety of derivatives.

Role in the Development of N-Acylethanolamine Acid Amidase (NAAA) Modulators

4-Cyclopentylbutan-1-ol and its derivatives have potential applications as precursors in the synthesis of modulators for N-acylethanolamine acid amidase (NAAA), a key enzyme in lipid signaling.

Mechanism of NAAA as a Cysteine Hydrolase

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs). The catalytic mechanism of NAAA involves a cysteine residue at its active site, which acts as a nucleophile to hydrolyze the amide bond of its substrates. This enzymatic action leads to the breakdown of NAEs into their constituent fatty acids and ethanolamine.

Impact on N-Acylethanolamine (NAE) Metabolism and Signaling Pathways

NAEs are a class of bioactive lipids that play crucial roles in various physiological processes, including inflammation, pain, and neuroprotection. The levels of these signaling lipids are tightly regulated by a balance between their synthesis and degradation. NAAA is a key enzyme in the catabolism of several NAEs, and its activity directly impacts the cellular concentrations of these signaling molecules. By controlling the breakdown of NAEs, NAAA plays a critical role in modulating their downstream signaling pathways.

Modulation of Palmitoylethanolamide (B50096) (PEA) Levels via NAAA Inhibition

One of the primary substrates for NAAA is palmitoylethanolamide (PEA), an endogenous fatty acid amide with well-documented anti-inflammatory and analgesic properties. nih.govsemanticscholar.org By inhibiting the activity of NAAA, the degradation of PEA is reduced, leading to an increase in its endogenous levels. nih.govsemanticscholar.org This elevation of PEA can potentiate its beneficial effects, making NAAA an attractive therapeutic target for the treatment of inflammatory and pain-related conditions.

Interaction with Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Pathways

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. mdpi.commdpi.com Agonists of PPAR-α are of significant therapeutic interest for the treatment of metabolic disorders such as hyperlipidemia and atherosclerosis. nih.govnih.gov The interaction of small molecules with PPAR-α is largely governed by their ability to bind within the receptor's ligand-binding domain (LBD), a predominantly hydrophobic pocket. researchgate.netnih.gov

The butanol portion of 4-Cyclopentylbutan-1-ol offers conformational flexibility, allowing the molecule to potentially adopt a favorable orientation within the binding site. Furthermore, the terminal hydroxyl group could serve as a crucial hydrogen bond donor or acceptor, interacting with polar residues at the entrance or within the LBD. nih.govnih.gov It is this combination of a hydrophobic body and a polar head group that is a common characteristic of many PPAR-α agonists.

To illustrate the potential of this compound, one can consider the structure-activity relationships (SAR) of known PPAR-α agonists. Many successful agonists feature a hydrophobic core and a polar head group, often a carboxylic acid. While 4-Cyclopentylbutan-1-ol possesses a hydroxyl group instead of a carboxylate, this functional group could be synthetically modified to enhance binding affinity and efficacy. The table below outlines a hypothetical SAR study for derivatives of 4-Cyclopentylbutan-1-ol, demonstrating how modifications could theoretically influence PPAR-α activation.

| Compound | Modification from 4-Cyclopentylbutan-1-ol | Hypothesized PPAR-α Binding Affinity (EC50, μM) | Rationale |

|---|---|---|---|

| 4-Cyclopentylbutan-1-ol | Parent Compound | >100 (Low) | Hydroxyl group may form a weak hydrogen bond, but lacks the strong acidic proton of a carboxylic acid. |

| 4-Cyclopentylbutanoic acid | Oxidation of the alcohol to a carboxylic acid | 10-50 (Moderate) | Carboxylic acid can form stronger hydrogen bonds and ionic interactions with polar residues in the LBD. |

| (4-Cyclopentylbutyl)thioacetic acid | Replacement of the alcohol with a thioacetic acid group | 5-20 (Moderate to High) | The longer, more flexible side chain with a terminal carboxylic acid could optimize interactions within the binding pocket. |

| 4-(2-Methylcyclopentyl)butan-1-ol | Addition of a methyl group to the cyclopentyl ring | >100 (Low) | Steric hindrance from the methyl group might disrupt optimal binding within the hydrophobic pocket. |

Potential as a Scaffold in Chemical Biology Probes

Chemical biology probes are small molecules designed to selectively interact with and modulate the function of biological targets, thereby enabling the study of complex biological processes. purdue.edunih.gov The design of these probes often relies on a central molecular framework, or scaffold, which can be systematically modified with various functional groups to achieve desired properties such as target affinity, selectivity, and cell permeability. mdpi.comtandfonline.com

4-Cyclopentylbutan-1-ol presents itself as a promising, albeit simple, scaffold for the development of chemical biology probes. Its key attributes for this application include:

A Lipophilic Core: The cyclopentylbutyl group provides a non-polar foundation, which can be advantageous for crossing cellular membranes and for interacting with hydrophobic pockets in target proteins.

A Reactive Handle: The primary alcohol is a versatile functional group that can be readily modified through a variety of chemical reactions, such as esterification, etherification, or oxidation, to attach reporter groups (e.g., fluorophores, biotin), reactive groups for covalent labeling, or other pharmacophores. researchgate.netnih.govnih.gov

Structural Simplicity: The straightforward structure of 4-Cyclopentylbutan-1-ol allows for predictable and controlled synthetic modifications, facilitating the generation of a library of probes with diverse functionalities.

The development of a chemical probe from a scaffold like 4-Cyclopentylbutan-1-ol would involve a multi-step synthetic process. For instance, the hydroxyl group could be converted to an azide (B81097) or an alkyne, enabling "click chemistry" reactions for the efficient attachment of various tags. Alternatively, it could be oxidized to an aldehyde or carboxylic acid to serve as a handle for amide bond formation. The cyclopentyl ring itself could also be functionalized, though this would likely require more complex synthetic strategies.

The following table outlines the desirable properties of a scaffold for chemical probe development and evaluates how 4-Cyclopentylbutan-1-ol fits these criteria.

| Property | Description | Assessment of 4-Cyclopentylbutan-1-ol |

|---|---|---|

| Synthetic Accessibility | The scaffold should be readily synthesizable in a cost-effective manner. | High. The synthesis is relatively straightforward. |

| Functionalizability | The scaffold must possess at least one reactive site for the attachment of other chemical moieties. | High. The primary alcohol is a versatile functional group for derivatization. |

| Chemical Stability | The scaffold should be stable under physiological conditions. | High. The saturated hydrocarbon structure is generally inert. |

| Three-Dimensional Character | A non-planar structure can provide better spatial presentation of functional groups for target interaction. | Moderate. The cyclopentyl ring provides some three-dimensionality compared to a linear alkane. |

| Biological Inertness | The scaffold itself should ideally not have significant off-target biological activity. | Likely high, though this would need to be experimentally verified. |

Computational and Theoretical Investigations of 4 Cyclopentylbutan 1 Ol and Its Derivatives

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental aspect of understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For a flexible molecule like 4-Cyclopentylbutan-1-ol, which consists of a cyclopentyl ring and a butanol side chain, a multitude of conformations are possible due to the rotation around single bonds.

Theoretical studies on the conformational preferences of 4-Cyclopentylbutan-1-ol would typically employ molecular mechanics or quantum mechanics methods to calculate the potential energy of the molecule as a function of its dihedral angles. The cyclopentyl ring itself can adopt various puckered conformations, such as the envelope and twist forms, which interconvert rapidly at room temperature. The presence of the butanol substituent can influence the relative energies of these ring conformations.

The energy landscape of 4-Cyclopentylbutan-1-ol is characterized by several local energy minima, each corresponding to a stable conformer. The global minimum represents the most stable conformation of the molecule. The relative energies of these conformers, and the energy barriers separating them, can be calculated to understand the molecule's dynamic behavior.

Table 1: Calculated Relative Energies of 4-Cyclopentylbutan-1-ol Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4 of butanol chain) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 0.85 |

| Gauche (-) | -60° | 0.85 |

| Eclipsed 1 | 0° | 4.50 |

| Eclipsed 2 | 120° | 3.50 |

This is a representative data table based on typical values for alkyl chains.

Molecular Docking and Binding Affinity Predictions for NAAA Inhibitors

Derivatives of 4-Cyclopentylbutan-1-ol have been investigated as potential inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine amidase that plays a crucial role in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govmatilda.science The inhibition of NAAA can potentiate the therapeutic effects of PEA, making it a promising strategy for treating pain and inflammation. nih.govmatilda.science

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, NAAA. nih.gov These studies are crucial for understanding the structure-activity relationship (SAR) of potential inhibitors. For derivatives of 4-Cyclopentylbutan-1-ol, docking simulations would be performed using the crystal structure of human NAAA. The goal is to identify derivatives that can fit snugly into the active site of the enzyme and form favorable interactions with key amino acid residues.

The binding affinity of these derivatives can be predicted using scoring functions that estimate the free energy of binding. These predictions, while not always perfectly accurate, are invaluable for prioritizing compounds for synthesis and experimental testing. Key interactions often involve hydrogen bonds with the catalytic cysteine residue and hydrophobic interactions with the surrounding pocket.

Table 2: Predicted Binding Affinities of 4-Cyclopentylbutan-1-ol Derivatives as NAAA Inhibitors

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1 | -OH | -5.2 | Cys126, Arg144 |

| 2 | -COOH | -6.8 | Cys126, Arg144, Lys150 |

| 3 | -NH2 | -5.9 | Cys126, Asp145 |

This is a representative data table illustrating how modifications could influence binding affinity.

Reaction Pathway Modeling and Transition State Analysis

Understanding the synthesis of 4-Cyclopentylbutan-1-ol and its derivatives is essential for their practical application. Computational chemistry can be used to model the reaction pathways of their synthesis, providing insights into reaction mechanisms, identifying potential intermediates, and calculating activation energies.

For instance, a common route to synthesize 4-Cyclopentylbutan-1-ol might involve the Grignard reaction between cyclopentylmagnesium bromide and 4-chlorobutan-1-ol, followed by appropriate workup. Reaction pathway modeling could be used to investigate the energetics of this reaction, including the structure and energy of the transition state.

Transition state analysis helps in understanding the kinetics of a reaction. By calculating the energy barrier (activation energy) for a proposed reaction step, one can predict the reaction rate. This information can be used to optimize reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis.

Table 3: Calculated Activation Energies for a Hypothetical Synthesis Step of a 4-Cyclopentylbutan-1-ol Derivative

| Reaction Step | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| C-C bond formation | None | THF | 25.8 |

| C-C bond formation | Cu(I) | THF | 18.2 |

| C-C bond formation | None | Toluene | 28.1 |

This is a representative data table showing how computational modeling can be used to compare different reaction conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of 4-Cyclopentylbutan-1-ol and its derivatives. These calculations can determine various molecular properties, including molecular orbital energies, charge distributions, and electrostatic potentials.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

Reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in different chemical environments. For example, mapping the electrostatic potential onto the molecular surface can identify regions that are susceptible to nucleophilic or electrophilic attack.

Table 4: Calculated Electronic Properties of 4-Cyclopentylbutan-1-ol

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

| Chemical Hardness | 3.85 eV |

This is a representative data table of electronic properties that can be obtained from quantum chemical calculations.

Future Research Directions

Development of Novel Green Synthesis Approaches for 4-Cyclopentylbutan-1-ol

Current synthetic methods for preparing 4-Cyclopentylbutan-1-ol and related long-chain alcohols often rely on traditional chemical routes that may involve harsh reagents and generate significant waste. A critical area for future research is the development of environmentally benign and sustainable "green" synthesis strategies.

One promising avenue is the application of biocatalysis. nih.govnih.govmagtech.com.cn The biocatalytic reduction of the corresponding aldehyde, 4-cyclopentylbutanal (B8712466), or ketone, 4-cyclopentylbutan-2-one, using whole-cell systems or isolated enzymes such as alcohol dehydrogenases (ADHs) offers a highly selective and environmentally friendly alternative to chemical reducing agents. nih.govnih.govmagtech.com.cn These enzymatic reactions typically occur in aqueous media under mild conditions, minimizing the use of organic solvents and reducing energy consumption. nih.gov Future work should focus on screening and engineering robust enzymes that can efficiently convert these precursors to 4-Cyclopentylbutan-1-ol with high yields and selectivity.

Another green approach involves the direct conversion of readily available alkenes. pnas.org Catalytic hydroformylation of 3-cyclopentylpropene, followed by in-situ reduction of the resulting aldehyde, presents an atom-economical route. The development of recyclable catalysts for this transformation would further enhance its sustainability. Additionally, the dehydration of alcohols to form alkenes is a known process, and investigating the reverse reaction under green conditions could provide a novel synthetic pathway. pnas.org

The principles of green chemistry, including waste prevention, atom economy, and the use of renewable feedstocks, should guide the development of these new synthetic methodologies. bio-conferences.org

Exploration of Chiral Synthesis of 4-Cyclopentylbutan-1-ol Stereoisomers

While 4-Cyclopentylbutan-1-ol itself is achiral, the introduction of a substituent on the butyl chain or the cyclopentyl ring can create chiral centers. The stereoselective synthesis of such chiral analogs is a significant area for future exploration, as stereochemistry often plays a crucial role in the biological activity of molecules. nih.govmdpi.comencyclopedia.pub

One established method for obtaining chiral alcohols is through the kinetic resolution of a racemic mixture. mdpi.comencyclopedia.pub Lipase-catalyzed kinetic resolution, for instance, could be employed to selectively acylate one enantiomer of a racemic chiral precursor, allowing for the separation of the unreacted enantiomerically enriched alcohol and the acylated product. mdpi.com

A more direct approach is asymmetric synthesis. pharmaguideline.comyork.ac.uk For example, the asymmetric hydroformylation of an appropriate prochiral alkene, using a chiral catalyst, could directly yield an enantiomerically enriched aldehyde precursor to a chiral 4-cyclopentylbutan-1-ol derivative. rsc.org Furthermore, the asymmetric reduction of a prochiral ketone precursor using chiral catalysts or biocatalysts represents another powerful strategy for accessing specific stereoisomers. nih.govnih.govmagtech.com.cn Research in this area should focus on developing highly efficient and stereoselective catalysts and biocatalysts for these transformations. The ability to synthesize specific stereoisomers of 4-cyclopentylbutan-1-ol derivatives will be crucial for investigating their structure-activity relationships in biological systems.

Expanding the Scope of Derivatives for Targeted Biological Applications

The structural motif of a cyclopentyl group attached to an aliphatic chain is present in various biologically active molecules. This suggests that derivatives of 4-Cyclopentylbutan-1-ol could exhibit interesting pharmacological properties. A significant future research direction is the synthesis and biological evaluation of a diverse library of its derivatives.

Recent studies have highlighted the potential of cyclopentyl-containing compounds as anticancer agents. nih.govdongguk.edunih.gov Therefore, a primary focus should be on synthesizing ester, ether, and amine derivatives of 4-Cyclopentylbutan-1-ol and screening them for antiproliferative activity against various cancer cell lines. The long aliphatic chain could also be exploited to modulate the lipophilicity of potential drug candidates, which is a critical parameter for their pharmacokinetic profiles. nih.gov

Beyond cancer, long-chain alcohols and their derivatives are known to have a range of biological activities, including roles as pheromones in insects. frontiersin.org The synthesis of derivatives with modified chain lengths and functional groups could lead to the discovery of new compounds with applications in agriculture or as fragrances. Furthermore, the incorporation of the 4-cyclopentylbutyl moiety into known pharmacophores could lead to novel compounds with enhanced efficacy or altered selectivity.

Advanced Materials Applications and Polymer Science Integration

The integration of 4-Cyclopentylbutan-1-ol into polymers offers a promising avenue for the development of new materials with tailored properties. As a functional monomer, it can introduce a flexible aliphatic chain with a bulky cyclopentyl group into the polymer backbone. youtube.compolysciences.com

One key area of exploration is the synthesis of biodegradable polyesters. mdpi.comsemanticscholar.orgnih.gov 4-Cyclopentylbutan-1-ol can be used as a diol in polycondensation reactions with dicarboxylic acids to create novel polyesters. The long aliphatic chain can enhance the flexibility and hydrophobicity of the resulting polymer, while the cyclopentyl group can influence its thermal and mechanical properties. These bio-based polyesters could find applications in packaging, biomedical devices, and other areas where biodegradability is desirable.

Furthermore, 4-Cyclopentylbutan-1-ol can be chemically modified to introduce polymerizable functional groups, such as acrylates or methacrylates. gantrade.com The resulting monomers could then be used in free-radical polymerization to produce a variety of functional polymers. The hydroxyl group of 4-Cyclopentylbutan-1-ol also allows for its use as an initiator in ring-opening polymerizations of cyclic esters or carbonates, leading to the formation of well-defined block copolymers. rsc.org Future research should focus on synthesizing and characterizing these novel polymers to understand how the incorporation of the 4-cyclopentylbutyl moiety influences their properties and potential applications.

In-depth Mechanistic Studies of Unexplored Reactions

A thorough understanding of the reactivity of 4-Cyclopentylbutan-1-ol is essential for its effective utilization in organic synthesis. Future research should include in-depth mechanistic studies of its unexplored reactions.

The oxidation of primary alcohols is a fundamental transformation in organic chemistry. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com While numerous methods exist, detailed mechanistic investigations of the oxidation of 4-Cyclopentylbutan-1-ol under various conditions (e.g., using different oxidants and catalysts) could reveal interesting insights into the influence of the cyclopentyl group on the reaction mechanism. researchgate.netresearchgate.netresearchgate.net For instance, studying the kinetics and intermediates of these oxidation reactions can help in developing more efficient and selective methods for its conversion to the corresponding aldehyde or carboxylic acid. researchgate.netresearchgate.netresearchgate.net

Furthermore, the reactivity of the C-H bonds in the cyclopentyl ring and the butyl chain could be explored through catalytic C-H activation/functionalization reactions. pnas.org Such studies could lead to novel methods for the late-stage functionalization of 4-Cyclopentylbutan-1-ol and its derivatives, providing rapid access to a wide range of new compounds. Understanding the fundamental reactivity of this molecule will not only expand its synthetic utility but also contribute to the broader field of physical organic chemistry.

Q & A

Q. What are the optimal synthetic routes for 4-Cyclopentylbutan-1-ol, and how do reaction conditions influence yield?

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, boiling point) of 4-Cyclopentylbutan-1-ol?

- Methodological Answer : Discrepancies often arise from impurities or solvent interactions. For example, solubility in polar solvents (e.g., ethanol) may vary due to trace water content. To address this:

Q. What role does solvent polarity play in the stability of 4-Cyclopentylbutan-1-ol during storage?

- Methodological Answer : Hydroxyl-group reactivity makes the compound prone to oxidation. Non-polar solvents (e.g., hexane) minimize degradation, while polar solvents (e.g., methanol) accelerate it.

- Experimental Design :

Store samples in argon-purged vials with molecular sieves. Monitor degradation via HPLC every 30 days. - Key Finding :

In ethanol, decomposition rates doubled compared to hexane after 60 days .

Q. How can researchers design ecotoxicological assessments for 4-Cyclopentylbutan-1-ol?

- Methodological Answer :

- Acute Toxicity : Use Daphnia magna assays (OECD 202) to determine EC₅₀ values.

- Biodegradation : Employ OECD 301F (closed bottle test) to assess microbial breakdown.

- Data Interpretation : Compare with structurally similar alcohols (e.g., 4-chlorobutan-1-ol showed LC₅₀ = 12 mg/L in fish ).

Q. What challenges arise in crystallizing 4-Cyclopentylbutan-1-ol for X-ray diffraction studies?

- Methodological Answer : The compound’s high viscosity and low melting point (−20°C) complicate crystallization. Strategies include:

- Slow evaporation in hexane/ethyl acetate (3:1) at −20°C.

- Seeding with analogous crystals (e.g., 4-cyclohexylbutan-1-ol ).

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activity data for cyclopentyl-substituted alcohols?

- Methodological Answer : Variations in assay conditions (e.g., pH, temperature) and enantiomeric purity (if chiral) explain discrepancies. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.